molecular formula C8H16ClN3O2S B1388929 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride CAS No. 1396964-67-2

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride

Cat. No.: B1388929
CAS No.: 1396964-67-2
M. Wt: 253.75 g/mol
InChI Key: AOEROCMNNBHZPD-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is a chemical compound of interest in medicinal chemistry and biological research. Its structure incorporates a 4,5-dihydro-1H-imidazole moiety, a group known in scientific literature for its diverse pharmacological potential. Specifically, derivatives of 4,5-dihydro-1H-imidazole have been investigated for a unique combination of biological activities, including alpha 2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition, a profile that has been explored for its relevance in developing potential antidepressant agents . The compound is also a functionalized derivative of butyric acid. Butyric acid and its salts, such as sodium butyrate, play a critical role in physiological processes, particularly in gastrointestinal health . They serve as a primary energy source for colonocytes, support the maintenance of the intestinal barrier, and exhibit immunomodulatory and anti-inflammatory properties by suppressing proinflammatory cytokines . The modification with a methylsulfanyl group may influence its metabolic stability and bioavailability, offering a avenue for researchers to study the effects of targeted delivery and sustained release of butyric acid in biological systems. Consequently, this compound provides a versatile scaffold for investigating new therapeutic strategies in areas such as neuropharmacology and intestinal health management.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S.ClH/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8;/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEROCMNNBHZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Reaction Conditions:

    • Reactants: Imidazole and tert-butyl chloroacetate (TBCA)
    • Catalyst/Base: Potassium carbonate (K₂CO₃)
    • Medium: Solvent-free environment
    • Temperature: Ambient to moderate heat (~25–50°C)
    • Process: The imidazole reacts with TBCA in a solid-state or minimal solvent environment, facilitating N-alkylation
  • Work-up:

    • The product, imidazol-1-yl-acetic acid tert-butyl ester (3), is isolated by suspending the reaction mixture in water, which precipitates the ester, simplifying purification.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Hydrolysis of ester (3) in water yields imidazol-1-yl-acetic acid.
  • Treatment with hydrochloric acid converts it into the hydrochloride salt.

Advantages:

  • Environmentally friendly, avoiding hazardous solvents.
  • High yield (~84%) and straightforward work-up.
  • Simple isolation via filtration and washing.

Research Findings:

  • This method minimizes waste and reduces process time.
  • The process is scalable and suitable for medicinal intermediate synthesis.

Solvent-Free N-Alkylation Followed by Hydrolysis

Research by Sami Publishing Company (2019):

  • Reaction Setup:

    • Reactants: Imidazole and tert-butyl chloroacetate
    • Base: Potassium carbonate
    • Medium: Solvent-free
    • Process: Direct mixing and heating, leading to the formation of the ester
  • Isolation:

    • The ester is recovered simply by water suspension, avoiding recrystallization or solvent evaporation.
  • Hydrolysis & Salt Formation:

    • Hydrolyzing the ester in water yields the acid.
    • Acidification with hydrochloric acid produces the hydrochloride salt.

Key Features:

  • No organic solvents used throughout.
  • High purity and yield.
  • Reproducible and environmentally sustainable.

Alternative Methods Using Organic Solvents (Less Preferred)

While solvent-free methods are preferred, some approaches utilize solvents like DMF or isopropanol for specific steps, such as:

  • Reaction in DMF:

    • Benzyl-2-chloroacetate reacts with imidazole using potassium carbonate.
    • Deprotection with HCl yields the target compound.
  • Use of Isopropanol:

    • Employed for crystallization or purification steps.

However, these methods involve hazardous solvents, which are less aligned with green chemistry principles.

Summary Data Table of Preparation Methods

Method Reagents Solvent Use Key Conditions Yield Advantages References
Solvent-free N-alkylation + hydrolysis Imidazole, tert-butyl chloroacetate, K₂CO₃ None Ambient temperature, water suspension ~84% Eco-friendly, high yield, simple work-up ,
Organic solvent-assisted Imidazole, benzyl-2-chloroacetate, DMF Yes Heating in DMF Variable Useful for specific derivatives
Isopropanol crystallization Impurities removal Yes Recrystallization N/A Purification step

Key Research Findings and Considerations

  • Environmental Impact:
    The solvent-free approach significantly reduces hazardous waste and exposure risks.

  • Reaction Optimization:
    Equimolar ratios of reactants, especially tert-butyl chloroacetate to imidazole, are crucial for high yields and purity.

  • Purification Techniques:
    Simple filtration after water suspension suffices, avoiding complex recrystallization.

  • Scalability:
    The methods are adaptable for large-scale synthesis, essential for pharmaceutical manufacturing.

  • Reaction Monitoring: Techniques such as NMR and IR spectroscopy confirm the formation of intermediates and final products, ensuring quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain imidazole derivatives can induce apoptosis in cervical cancer and bladder cancer cell lines, demonstrating their potential as anticancer agents . The structure-activity relationship (SAR) of these compounds is crucial for understanding their efficacy and optimizing their therapeutic potential.

Table 1: Cytotoxicity of Imidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound ASISO (Cervical)10.2Apoptosis induction
Compound BRT-112 (Bladder)17.2Apoptosis induction

Proteomics Research

Role as a Specialty Product

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is utilized as a specialty product in proteomics research. Its unique chemical properties allow it to function as a reagent in various biochemical assays, aiding in the study of protein interactions and modifications .

Case Study: Protein Interaction Studies

In a study focused on protein interactions, the compound was employed to modify specific amino acids within target proteins, enhancing the understanding of protein folding and stability. This application underscores its importance in elucidating complex biological processes.

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis of imidazole derivatives often involves multi-step reactions where starting materials are transformed into biologically active compounds. For example, the reaction of 2-chloro-4,5-dihydro-1H-imidazole with various amines leads to the formation of structurally diverse imidazole derivatives .

Table 2: Synthesis Overview of Imidazole Derivatives

Reaction StepStarting MaterialProduct Type
Nucleophilic substitution2-chloro-4,5-dihydro-1H-imidazoleImidazole derivatives
CyclizationImine derivativesFused imidazo-triazole

Future Directions in Research

The ongoing exploration of imidazole-based compounds suggests further potential applications in drug development, particularly for targeting specific pathways in cancer therapy and other diseases. Continued research into the structure-activity relationships will be essential for optimizing these compounds for clinical use.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound may interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-3-phenyl-propionic Acid
  • Structure: This analog (Santa Cruz Biotechnology) substitutes the methylsulfanyl group with a phenyl ring at the third carbon of the propionic acid chain .
  • Implications : The phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media compared to the methylsulfanyl substituent.
Histamine Dihydrochloride
  • Structure : Contains an imidazole ring (unsaturated) and an ethylamine side chain, differing from the saturated imidazoline ring in the target compound .
  • Physicochemical Impact : The unsaturated imidazole ring in histamine allows for resonance stabilization, whereas the saturated imidazoline in the target compound may exhibit greater conformational flexibility and basicity.

Functional Analogs

2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate (DPH)
  • Structure: Features a difluoromethyl group instead of methylsulfanyl, attached to a pentanoic acid backbone .
  • Biological Activity : Demonstrated in vitro antibacterial properties, suggesting that halogenated substituents (e.g., difluoromethyl) may enhance antimicrobial efficacy compared to sulfur-containing groups like methylsulfanyl .
SZR72 (KYNA Analog)
  • Structure: A kynurenic acid analog with a quinolinone core and dimethylaminoethylamine substituent .
  • Functional Contrast : While SZR72 targets neuropharmacological pathways (e.g., NMDA receptor modulation), the target compound’s methylsulfanyl and imidazoline groups may orient it toward different biological targets, such as enzyme inhibition or metal chelation.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Hazards
Target Compound C₈H₁₆ClN₃O₂S 253.75 Methylsulfanyl, imidazoline Not specified Irritant (Xi)
Compound 79 Not reported Pyrrole-2-carboxamide Not specified
Santa Cruz Compound Likely C₁₂H₁₅N₃O₂·HCl Phenyl, imidazoline Not specified
DPH C₆H₁₀F₂N₂O₂·HCl·H₂O Difluoromethyl Antibacterial
SZR72 C₁₄H₁₆ClN₃O₂ Quinolinone, dimethylaminoethyl Neuropharmacological
Histamine Dihydrochloride C₅H₉N₃·2HCl 184.06 Imidazole, ethylamine Neurotransmitter

Research Findings and Implications

Substituent Effects on Bioactivity

  • Methylsulfanyl vs. Phenyl : The thioether group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the phenyl group in the Santa Cruz analog may prioritize hydrophobic interactions .
  • Halogenated vs.

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological evaluations based on diverse scientific literature.

  • Molecular Formula: C8H15N3O2S
  • Molecular Weight: 189.29 g/mol
  • CAS Number: 154519-94-5

This compound features an imidazole ring, which is known for its role in various biological systems, including enzyme catalysis and receptor binding.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with butyric acid and subsequent purification steps. The methods have been optimized to enhance yield and purity while minimizing by-products.

Antihypertensive Effects

Research has indicated that derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl) compounds exhibit significant antihypertensive properties. In a study evaluating various derivatives, compounds with high affinity for imidazoline binding sites (IBS) demonstrated notable reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats. The most effective compounds were those that also interacted with alpha adrenergic receptors, particularly the alpha(2) subtype .

Antioxidant Activity

Studies have shown that the compound can reduce oxidative stress markers in cellular models. It was found to significantly lower intracellular reactive oxygen species (ROS) levels, suggesting a protective effect against oxidative damage. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress .

Antitumor Activity

Preliminary investigations into the antitumor potential of related compounds indicate that they may inhibit tumor cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Case Studies

StudyFindings
Antihypertensive Study Compounds showed significant MAP reduction in hypertensive models, with high affinity for IBS and alpha(2) receptors .
Oxidative Stress Study Demonstrated a reduction in ROS levels in cell cultures, indicating potential antioxidant properties .
Antitumor Study Induced apoptosis in various cancer cell lines, suggesting efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride, and what analytical methods validate its purity?

  • Methodological Answer : The compound can be synthesized via imidazole ring formation using precursors like substituted amines and sulfanyl-containing carboxylic acids. A common approach involves condensing 4-methylsulfanyl-butyric acid derivatives with 4,5-dihydro-1H-imidazol-2-amine under acidic conditions, followed by hydrochloride salt formation. Purity validation typically employs HPLC (≥95% purity threshold), TLC for intermediate checks, and NMR (¹H/¹³C) for structural confirmation. Melting point analysis and elemental composition (e.g., C8H16ClN3O2S, M = 253.75 g/mol) should align with theoretical values .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement). Key parameters include space group assignment, R-factor optimization (<5%), and hydrogen bonding analysis. For imidazole derivatives, prioritize resolving disorder in the imidazolylamino moiety .

Q. What safety protocols are essential for handling this compound given its hazard classification?

  • Methodological Answer : Classified as an irritant (Xi), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels. Acute exposure protocols include skin/eye rinsing with water for 15 minutes and medical consultation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?

  • Methodological Answer : Divergent bioactivity results (e.g., antimicrobial vs. inactive) may stem from assay conditions or receptor polymorphism. Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., bacterial enzymes). Cross-validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results across species-specific receptors (e.g., murine vs. human) to identify methodological biases .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Stability challenges arise from hydrolysis of the methylsulfanyl group. Test buffered solutions (pH 4–7.4) with antioxidants (e.g., ascorbic acid) and lyophilization for long-term storage. Monitor degradation via LC-MS over 24–72 hours. For in vivo studies, consider prodrug modifications (e.g., esterification) to enhance bioavailability .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Replace the methylsulfanyl group with ethyl or aryl variants and assess inhibitory potency (IC50) against target enzymes (e.g., kinases). Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Synchrotron-based crystallography can reveal conformational changes in enzyme active sites upon binding .

Q. What experimental designs mitigate false positives in high-throughput screening (HTS) for this compound’s bioactivity?

  • Methodological Answer : Implement orthogonal assays (e.g., fluorescence polarization + SPR) to confirm hits. Include counter-screens against common off-targets (e.g., cytochrome P450 enzymes). Use cheminformatics tools (e.g., PAINS filters) to exclude promiscuous binders. Validate dose-response curves (≥3 replicates) with statistical rigor (p < 0.01) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Characterize solubility (mg/mL) via shake-flask method in DMSO, water, and ethanol at 25°C. Use DSC/TGA to identify hydrates or solvates. Cross-reference with PubChem data (if available) and report lot-specific variations .

Q. Why do some studies report strong anticancer activity while others show negligible effects?

  • Methodological Answer : Discrepancies likely stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay endpoints (e.g., apoptosis vs. proliferation). Replicate studies under standardized conditions (e.g., RPMI-1640 media, 48h incubation). Combine with transcriptomics (RNA-seq) to identify biomarker-driven responses .

Methodological Best Practices

  • Crystallography : Always validate SHELX-refined structures with PLATON/ADDSYM to detect missed symmetry .
  • Bioactivity Studies : Include positive controls (e.g., cisplatin for cytotoxicity) and report EC50 values with 95% confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Reactant of Route 2
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride

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